molecular formula C6HCl2F3N2O2 B13545612 2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic Acid

2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Cat. No.: B13545612
M. Wt: 260.98 g/mol
InChI Key: IVUMLUZREDGIHC-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid is a chemical compound known for its unique structural properties and significant applications in various scientific fields. This compound is characterized by the presence of chlorine and trifluoromethyl groups attached to a pyrimidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2,4-dichloropyrimidine with trifluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be used to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles.

    Solvents: DMF, dichloromethane, and acetonitrile are frequently used solvents.

    Catalysts: Bases like potassium carbonate or sodium hydride are often employed to facilitate reactions.

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in pharmaceutical and agrochemical applications .

Scientific Research Applications

2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid is primarily related to its ability to interact with biological targets through its functional groups. The chlorine and trifluoromethyl groups enhance the compound’s reactivity and binding affinity to specific enzymes or receptors, thereby modulating their activity. This makes it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

  • 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
  • 4,6-Dichloro-2-(trifluoromethyl)pyrimidine
  • 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid

Comparison: Compared to these similar compounds, 2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions .

Properties

Molecular Formula

C6HCl2F3N2O2

Molecular Weight

260.98 g/mol

IUPAC Name

2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C6HCl2F3N2O2/c7-3-1(4(14)15)2(6(9,10)11)12-5(8)13-3/h(H,14,15)

InChI Key

IVUMLUZREDGIHC-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)C(F)(F)F)C(=O)O

Origin of Product

United States

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